molecular formula C17H17FN2O3S B5886507 3-FLUORO-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]BENZAMIDE

3-FLUORO-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]BENZAMIDE

Cat. No.: B5886507
M. Wt: 348.4 g/mol
InChI Key: DLEBOHRRQKRNEC-UHFFFAOYSA-N
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Description

3-Fluoro-N-[4-(pyrrolidine-1-sulfonyl)phenyl]benzamide is a fluorinated benzamide derivative This compound is of interest due to its unique structural features, which include a fluorine atom, a pyrrolidine ring, and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-N-[4-(pyrrolidine-1-sulfonyl)phenyl]benzamide typically involves multiple steps:

    Formation of the Fluorobenzamide Core: The initial step involves the synthesis of the fluorobenzamide core. This can be achieved through the reaction of 3-fluorobenzoic acid with thionyl chloride to form 3-fluorobenzoyl chloride, which is then reacted with an amine to form the benzamide.

    Introduction of the Pyrrolidine Group: The pyrrolidine group is introduced through a nucleophilic substitution reaction. This involves the reaction of the benzamide with pyrrolidine in the presence of a base such as sodium hydride.

    Sulfonylation: The final step involves the introduction of the sulfonyl group. This can be achieved through the reaction of the pyrrolidine-substituted benzamide with a sulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-N-[4-(pyrrolidine-1-sulfonyl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to modify the sulfonyl group.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Modified sulfonyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Fluoro-N-[4-(pyrrolidine-1-sulfonyl)phenyl]benzamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators.

    Material Science: The fluorine atom and sulfonyl group can impart unique physical and chemical properties, making the compound useful in the development of advanced materials.

    Biological Studies: The compound can be used as a probe to study biological processes involving sulfonyl and fluorine-containing compounds.

Mechanism of Action

The mechanism of action of 3-Fluoro-N-[4-(pyrrolidine-1-sulfonyl)phenyl]benzamide would depend on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The presence of the fluorine atom can enhance binding affinity and selectivity, while the sulfonyl group can influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    3-Fluoro-N-[4-(1-pyrrolidinyl)phenyl]benzamide: Similar structure but lacks the sulfonyl group.

    3-Fluoro-N-[4-(morpholin-4-yl)phenyl]benzamide: Contains a morpholine ring instead of a pyrrolidine ring.

    3-Fluoro-N-[4-(piperidin-1-yl)phenyl]benzamide: Contains a piperidine ring instead of a pyrrolidine ring.

Uniqueness

3-Fluoro-N-[4-(pyrrolidine-1-sulfonyl)phenyl]benzamide is unique due to the combination of the fluorine atom, pyrrolidine ring, and sulfonyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

3-fluoro-N-(4-pyrrolidin-1-ylsulfonylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O3S/c18-14-5-3-4-13(12-14)17(21)19-15-6-8-16(9-7-15)24(22,23)20-10-1-2-11-20/h3-9,12H,1-2,10-11H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLEBOHRRQKRNEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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